molecular formula C24H29N5O7 B020516 Osteogenic Growth Peptide (10-14) CAS No. 105250-85-9

Osteogenic Growth Peptide (10-14)

Cat. No.: B020516
CAS No.: 105250-85-9
M. Wt: 499.5 g/mol
InChI Key: BGFPKYKDLYYTJH-OALUTQOASA-N
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Description

Tyrosyl-glycyl-phenylalanyl-glycyl-glycine is a peptide composed of five amino acids: tyrosine, glycine, phenylalanine, glycine, and glycine. Peptides like this one are important in various biological processes and have significant roles in scientific research due to their unique properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tyrosyl-glycyl-phenylalanyl-glycyl-glycine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is protected at its amino group.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final peptide.

Industrial Production Methods

Industrial production of peptides like tyrosyl-glycyl-phenylalanyl-glycyl-glycine often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often using automated synthesizers and high-throughput techniques.

Chemical Reactions Analysis

Types of Reactions

Tyrosyl-glycyl-phenylalanyl-glycyl-glycine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can affect the peptide bonds or side chains, depending on the conditions.

    Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.

    Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction can yield modified peptide bonds or altered side chains.

Scientific Research Applications

Tyrosyl-glycyl-phenylalanyl-glycyl-glycine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.

    Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism by which tyrosyl-glycyl-phenylalanyl-glycyl-glycine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various signaling pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-glycyl-tyrosine: A simpler peptide with similar properties but fewer amino acids.

    Phenylalanyl-glycyl-glycine: Another related peptide with different amino acid composition.

    Tyrosyl-glycyl-glycine: A shorter peptide with similar functional groups.

Uniqueness

Tyrosyl-glycyl-phenylalanyl-glycyl-glycine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Its combination of aromatic and small amino acids allows for diverse interactions and applications in various fields of research.

Properties

IUPAC Name

2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O7/c25-18(10-16-6-8-17(30)9-7-16)23(35)27-13-21(32)29-19(11-15-4-2-1-3-5-15)24(36)28-12-20(31)26-14-22(33)34/h1-9,18-19,30H,10-14,25H2,(H,26,31)(H,27,35)(H,28,36)(H,29,32)(H,33,34)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFPKYKDLYYTJH-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909398
Record name N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxyethylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105250-85-9
Record name Historphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105250859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxyethylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Osteogenic Growth Peptide (10-14)
Reactant of Route 2
Osteogenic Growth Peptide (10-14)
Reactant of Route 3
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Osteogenic Growth Peptide (10-14)
Reactant of Route 4
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Osteogenic Growth Peptide (10-14)
Reactant of Route 5
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Osteogenic Growth Peptide (10-14)
Reactant of Route 6
Reactant of Route 6
Osteogenic Growth Peptide (10-14)

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